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molecular formula C16H24O B8802312 5-Methoxy-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 22825-11-2

5-Methoxy-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8802312
M. Wt: 232.36 g/mol
InChI Key: ZHZCSOFYUGAJBH-UHFFFAOYSA-N
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Patent
US05292719

Procedure details

The starting material 1,1,4,4,7-pentamethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene was prepared as follows. First, a 500 flask was charged with 230 ml dichloromethane, 19 g TiCl4, and 18.3 g 2,5-dichloro-2,5-dimethylhexane, at 22° C. Next, 3-methyl anisole (12.2 g in 20 ml dichloromethane) was added dropwise over a period of an hour. After the addition was completed, the solution was heated to 35° C. and the temperature maintained for an additional 2.5 hours. The solution was then cooled to 5° C. and quenched with water. After transfer to a separatory funnel, the solution was washed with water, then twice with brine, dried over anhydrous sodium sulfate, and rotary evaporated to give a crude product (23.78 g) containing 79.4% (by area % GC) of 1,1,4,4,7-pentamethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH3:10])([CH2:4][CH2:5][C:6](Cl)([CH3:8])[CH3:7])[CH3:3].[CH3:11][C:12]1[CH:13]=[C:14]([O:18][CH3:19])C=[CH:16][CH:17]=1.Cl[CH2:21]Cl>Cl[Ti](Cl)(Cl)Cl>[CH3:3][C:2]1([CH3:10])[C:16]2[C:7](=[C:14]([O:18][CH3:19])[CH:13]=[C:12]([CH3:11])[CH:17]=2)[C:6]([CH3:21])([CH3:8])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CC=1C=C(C=CC1)OC
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Name
Quantity
230 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
19 g
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained for an additional 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with water
WASH
Type
WASH
Details
After transfer to a separatory funnel, the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with brine, dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=C(C=C(C=C12)C)OC)(C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 23.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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